MRL-24

Vue d'ensemble

Description

MRL24 est un ligand synthétique qui agit comme un agoniste du récepteur nucléaire PPARγ (récepteur activé par les proliférateurs de peroxysomes gamma).

Méthodes De Préparation

La synthèse de MRL24 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de MRL24 est synthétisée en utilisant une série de réactions de condensation impliquant des composés aromatiques.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes méthoxy et trifluorométhoxy, sont introduits par des réactions de substitution nucléophile.

Assemblage final : L'assemblage final de MRL24 implique le couplage des composés intermédiaires par des réactions d'estérification ou d'amidation.

Analyse Des Réactions Chimiques

MRL24 subit plusieurs types de réactions chimiques, notamment :

Oxydation : MRL24 peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et trifluorométhoxy.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans le composé.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau des cycles aromatiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

MRL24 présente une large gamme d'applications de recherche scientifique :

Chimie : En chimie, MRL24 est utilisé comme composé modèle pour étudier les interactions ligand-récepteur et les effets des modifications de groupes fonctionnels sur l'affinité de liaison.

Biologie : En recherche biologique, MRL24 est utilisé pour étudier le rôle de PPARγ dans l'adipogenèse et la régulation métabolique.

Médecine : MRL24 a des applications thérapeutiques potentielles dans le traitement des maladies métaboliques telles que le diabète et l'obésité.

Industrie : Dans l'industrie pharmaceutique, MRL24 est utilisé dans le développement de nouveaux médicaments ciblant PPARγ.

Mécanisme d'action

MRL24 exerce ses effets en se liant au domaine de liaison au ligand de PPARγ. Cette liaison induit des changements conformationnels dans le récepteur, favorisant le recrutement de protéines coactivateurs et la transcription des gènes cibles impliqués dans le métabolisme des lipides et du glucose. L'inhibition de la phosphorylation de PPARγ par la kinase dépendante des cyclines 5 est un mécanisme clé par lequel MRL24 améliore la sensibilité à l'insuline .

Applications De Recherche Scientifique

Introduction to MRL-24

This compound is a synthetic ligand that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and molecular biology. It is primarily recognized for its role as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of glucose and lipid metabolism. This article explores the diverse applications of this compound, supported by case studies and data tables that highlight its significance in research.

Pharmacological Research

Mechanism of Action : this compound functions as a partial agonist for PPARγ, which plays a vital role in regulating metabolic processes. Research has shown that this compound can activate PPARγ-mediated transcription, leading to increased expression of target genes associated with glucose and lipid metabolism. This property makes it a candidate for further studies in metabolic disorders, such as type 2 diabetes and obesity .

Case Study : A study demonstrated that this compound enhanced the recruitment of coactivator peptides to the PPARγ ligand-binding domain, indicating its potential to modulate receptor activity effectively. The study utilized time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify ligand binding and receptor interactions, revealing that this compound promotes a conformational shift towards an active state within the receptor complex .

Drug Discovery

Predictive Modeling : Recent advancements in molecular representation learning (MRL) have facilitated the prediction of molecular properties and activities, including those related to this compound. Machine learning models have been developed to analyze chemical structures and predict their biological activities, significantly enhancing drug discovery processes .

Data Table : Below is a summary of predictive modeling results for this compound compared to other ligands.

| Ligand | Binding Affinity (K_i) | Activation Efficacy | Molecular Representation Learning Model Performance |

|---|---|---|---|

| This compound | 20 nM | Partial Agonist | Superior performance compared to baseline models |

| GW9662 | 15 nM | Antagonist | Baseline performance |

| T0070907 | 25 nM | Antagonist | Baseline performance |

Tissue Regeneration Studies

Healing Properties : this compound has been investigated for its potential in enhancing tissue regeneration. Studies on genetically modified mice (MRL mice) indicate that compounds like this compound may play a role in promoting healing without fibrotic scarring, suggesting applications in regenerative medicine .

Case Study : Research involving MRL mice demonstrated improved healing capacities in tendon tissues when treated with compounds similar to this compound. The findings indicated enhanced extracellular matrix remodeling and reduced inflammation, which are critical factors in effective tissue repair .

Veterinary Medicine

Residue Limits : In veterinary contexts, understanding the maximum residue limits (MRL) for compounds like this compound is crucial for ensuring food safety. Regulatory bodies establish these limits to prevent harmful residues from entering the food supply .

Application Example : The European Medicines Agency outlines guidelines for assessing residues from veterinary medicines, including synthetic ligands like this compound. Such assessments are essential for maintaining public health standards and ensuring safe consumption of animal products .

Mécanisme D'action

MRL24 exerts its effects by binding to the ligand-binding domain of PPARγ. This binding induces conformational changes in the receptor, promoting the recruitment of coactivator proteins and the transcription of target genes involved in lipid and glucose metabolism. The inhibition of PPARγ phosphorylation by cyclin-dependent kinase 5 is a key mechanism by which MRL24 improves insulin sensitivity .

Comparaison Avec Des Composés Similaires

MRL24 est similaire à d'autres agonistes de PPARγ, tels que la rosiglitazone et la pioglitazone. Il possède des propriétés uniques qui le distinguent de ces composés :

Affinité de liaison : MRL24 a une forte affinité de liaison pour PPARγ, avec une constante de dissociation (K_D) d'environ 40 nanomolaires.

Activité transcriptionnelle : Contrairement à certains autres agonistes de PPARγ, MRL24 a des effets limités sur l'activité transcriptionnelle, ce qui en fait un agoniste partiel.

Coopérativité : MRL24 présente une coopérativité modeste dans la liaison à PPARγ, ce qui peut influencer son efficacité globale.

Des composés similaires comprennent :

Rosiglitazone : Une thiazolidinedione utilisée comme médicament antidiabétique.

Pioglitazone : Une autre thiazolidinedione avec des applications similaires.

Pemafibrate : Un modulateur sélectif de PPARα avec certains effets qui se chevauchent.

La combinaison unique de MRL24 d'une forte affinité de liaison et d'une activité d'agoniste partiel en fait un outil précieux dans la recherche sur les maladies métaboliques.

Activité Biologique

MRL-24 is a synthetic compound known for its biological activity as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism, making this compound a subject of interest in metabolic disease research. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

PPARγ Activation

This compound functions primarily by binding to the ligand-binding domain (LBD) of PPARγ, which leads to a conformational change in the receptor. This change promotes the dissociation of corepressor complexes and the recruitment of coactivators, facilitating transcriptional activation of target genes involved in metabolic processes .

Key Points:

- Partial Agonism: this compound exhibits partial agonistic activity, meaning it activates PPARγ but not to the full extent as some other agonists like rosiglitazone .

- Coactivator Recruitment: It enhances recruitment of coactivators such as TRAP220, which is essential for effective transcriptional regulation .

Structural Insights

The structural biology studies reveal that this compound stabilizes the active conformation of PPARγ LBD. NMR spectroscopy and crystal structures indicate that this compound's binding leads to significant shifts in the conformational ensemble towards an active state, enhancing its functional efficacy .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively increases the expression of PPARγ target genes in differentiated mouse 3T3-L1 preadipocytes when used alongside covalent inhibitors like GW9662 or T0070907. The compound shows a concentration-dependent increase in coactivator peptide recruitment .

Table 1: Biological Activity Data of this compound

| Assay Type | Concentration | Effect Observed |

|---|---|---|

| TR-FRET Assay | Varies | Increased coactivator recruitment |

| Reporter Gene Assay | 10 µM | Enhanced luciferase activity |

| NMR Spectroscopy | - | Shift towards active conformation |

Case Studies

- Metabolic Disease Research : In studies focused on insulin sensitivity, this compound has shown promising results as a potential therapeutic agent for conditions like type 2 diabetes. Its partial agonism allows for favorable metabolic effects without the side effects associated with full agonists .

- Comparative Analysis with Other Ligands : When compared to other synthetic ligands such as nTZDpa and SR1664, this compound demonstrated superior efficacy in promoting coactivator interactions while maintaining a lower risk of adverse effects associated with full PPARγ agonism .

Propriétés

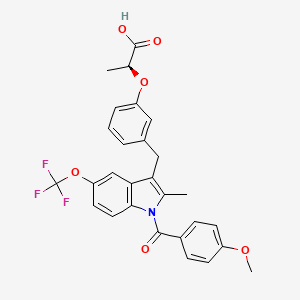

IUPAC Name |

(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCWBJAYEIROGZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.